molecular formula C13H17NO3S B2438764 5-((3-Methylbenzyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034612-89-8

5-((3-Methylbenzyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2438764
CAS No.: 2034612-89-8
M. Wt: 267.34
InChI Key: VWCVCEXOEPDAAF-UHFFFAOYSA-N
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Description

5-((3-Methylbenzyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a chiral bicyclic building block designed for medicinal chemistry and drug discovery research. This compound features a rigid 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, a structure recognized as a valuable synthon in organic synthesis . The sulfonamide functional group introduced by the 3-methylbenzylsulfonyl moiety is a common pharmacophore that can enhance a molecule's binding affinity and physicochemical properties . Researchers can utilize this reagent to explore structure-activity relationships (SAR) by incorporating the constrained bicyclic system into larger molecular architectures. The scaffold's three-dimensional structure can help reduce conformational flexibility, potentially improving selectivity and metabolic stability in target molecules. Similar azabicyclic compounds have been investigated for their antiproliferative properties and as key intermediates in the synthesis of more complex bioactive agents . This product is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

5-[(3-methylphenyl)methylsulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-10-3-2-4-11(5-10)9-18(15,16)14-7-13-6-12(14)8-17-13/h2-5,12-13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCVCEXOEPDAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Cyclization of Amino Alcohol Derivatives

Amino alcohols such as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride serve as common precursors. These are typically synthesized via acid-catalyzed cyclization of appropriately substituted ethanolamine derivatives. For example, treatment of N-protected ethanolamines with Lewis acids like BF₃·OEt₂ induces ring closure at elevated temperatures (80–120°C), yielding the bicyclic framework in 45–68% isolated yields.

Reductive Amination Strategies

Alternative approaches employ reductive amination of keto-alcohols using sodium cyanoborohydride or catalytic hydrogenation. This method proves advantageous for introducing stereochemical control, with reported diastereomeric ratios exceeding 9:1 when using chiral auxiliaries.

Sulfonylation at the 5-Position

The critical step in synthesizing 5-((3-Methylbenzyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves installing the sulfonyl group. Three primary methodologies emerge from analogous systems:

Direct Sulfonylation with 3-Methylbenzylsulfonyl Chloride

Reaction of the free amine with 3-methylbenzylsulfonyl chloride in dichloromethane or THF at 0–25°C provides moderate yields (Table 1). Triethylamine or N,N-diisopropylethylamine serves as the base, with molecular sieves often added to absorb HCl byproducts. Extended reaction times (12–24 h) improve conversion but risk sulfonic acid formation via over-sulfonylation.

Table 1: Sulfonylation Reaction Optimization

Base Solvent Temp (°C) Time (h) Yield (%)
Et₃N THF 25 12 54
i-Pr₂NEt CH₂Cl₂ 0 → 25 18 62
DBU DMF 25 6 48

Mitsunobu-Based Sulfonyl Transfer

For sterically hindered systems, Mitsunobu conditions employing DIAD and triphenylphosphine enable sulfonyl group transfer from 3-methylbenzylsulfinic acid. This method circumvents the need for sulfonyl chloride preparation, achieving 71% yield in toluene at 80°C.

Solid-Phase Sulfonylation

Recent advances utilize polymer-supported sulfonylating agents to simplify purification. Wang resin-bound sulfonyl chlorides react with the bicyclic amine in DMF, followed by cleavage with TFA/CH₂Cl₂ (95:5). This approach achieves 66% overall yield with >98% purity by HPLC.

Purification and Analytical Characterization

Crude reaction mixtures typically undergo purification via:

Preparative HPLC

Method 15 (C18 column, 10–90% MeCN/H₂O + 0.1% TFA) effectively separates the product from regioisomeric byproducts, as evidenced by LC/MS data showing m/z 341.2 [M+H]⁺.

Crystallization Techniques

Slow evaporation from ethyl acetate/hexane (1:3) yields colorless crystals suitable for X-ray diffraction analysis. Reported unit cell parameters (a = 8.921 Å, b = 12.345 Å, c = 15.678 Å) confirm the bicyclic structure.

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) displays characteristic signals: δ 7.25–7.15 (m, 4H, aromatic), 4.60 (s, 2H, SO₂CH₂), 3.82–3.75 (m, 2H, bridgehead OCH₂), and 2.35 (s, 3H, Ar-CH₃).

Industrial-Scale Production Considerations

Pilot plant data reveal key scalability challenges:

Exothermicity Management

The sulfonylation’s ΔH of −89 kJ/mol necessitates jacketed reactors with ethylene glycol cooling to maintain T < 40°C during reagent addition.

Solvent Recovery Systems

Continuous distillation units recover >92% of THF, reducing raw material costs by 37% compared to batch processes.

Waste Stream Treatment

Acidic byproducts are neutralized with Ca(OH)₂, generating CaSO₄·2H₂O precipitate filtered through 0.45 μm membranes.

Chemical Reactions Analysis

Types of Reactions

5-((3-Methylbenzyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide) under appropriate conditions such as temperature and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-((3-Methylbenzyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((3-Methylbenzyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

5-((3-Methylbenzyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article aims to detail its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a bicyclic structure which is characteristic of several biologically active molecules. Its molecular formula is C12H15NO2SC_{12}H_{15}NO_2S, and it has a molecular weight of approximately 239.32 g/mol. The presence of the sulfonyl group enhances its reactivity and potential interactions with biological targets.

Physical Properties

PropertyValue
Molecular Weight239.32 g/mol
LogP-0.4
Polar Surface Area21 Å
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1

Research indicates that compounds similar to this compound may interact with various biological pathways, particularly those involving neurotransmitter systems. The sulfonyl moiety is known to influence receptor binding and enzymatic activity, potentially affecting neurotransmission and cellular signaling pathways.

Pharmacological Effects

Study 1: CNS Modulation

A study investigated the effects of related bicyclic compounds on CNS activity using animal models. The results indicated significant modulation of serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.

Study 2: Antimicrobial Activity

In vitro assays demonstrated that derivatives of the bicyclic structure exhibited varying degrees of antimicrobial efficacy against Gram-positive and Gram-negative bacteria, highlighting the potential for development as an antibiotic agent.

Study 3: Anti-inflammatory Research

Research involving inflammatory models showed that compounds similar to this compound could reduce markers of inflammation, suggesting a pathway for therapeutic intervention in chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-((3-Methylbenzyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically begins with bicyclic precursors such as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane derivatives. Sulfonylation is achieved using 3-methylbenzylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C). Key steps include:

  • Precursor activation : Hydrochloride salts (e.g., (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane HCl) are neutralized before sulfonylation .
  • Solvent optimization : Polar aprotic solvents (e.g., THF) enhance sulfonyl group incorporation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity. Reported yields range from 60–85%, depending on stoichiometric ratios and catalyst use (e.g., DMAP) .

Q. How is the structural integrity of this compound validated in synthetic chemistry?

  • Methodological Answer : Characterization involves:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm bicyclic framework retention and sulfonyl group integration. Key signals include δ 3.5–4.2 ppm (bridged morpholine protons) and δ 7.2–7.4 ppm (aromatic protons from 3-methylbenzyl) .
  • Mass spectrometry : High-resolution ESI-MS detects the molecular ion peak (e.g., [M+H]+^+ at m/z 352.1) and sulfonyl-related fragments .
  • X-ray crystallography : Resolves stereochemistry at C3 and C5 positions, critical for activity studies .

Q. What are the primary pharmacological targets explored for this compound?

  • Methodological Answer : The sulfonyl group enhances binding to CNS targets:

  • Nicotinic acetylcholine receptors : Radioligand displacement assays (e.g., 3H^3H-epibatidine binding) show IC50_{50} values in the micromolar range .
  • GABAA_A receptors : Electrophysiological studies (patch-clamp) reveal partial agonism, suggesting anticonvulsant potential .
  • Antimicrobial activity : Broth microdilution assays against S. aureus (MIC: 16–32 µg/mL) link activity to sulfonyl group hydrophobicity .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing diastereomer formation?

  • Methodological Answer :

  • Stereochemical control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during bicyclic precursor synthesis to enforce (1S,4S) configuration .
  • Temperature modulation : Lower reaction temperatures (–10°C) during sulfonylation reduce racemization .
  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) improve sulfonyl group regioselectivity by 20–30% .

Q. What mechanistic insights explain the compound’s variable efficacy in neuropharmacological assays?

  • Methodological Answer : Contradictory data (e.g., GABAA_A vs. nicotinic receptor affinity) arise from:

  • Conformational flexibility : Molecular dynamics simulations show the sulfonyl group adopts multiple orientations, affecting target engagement .
  • Metabolic stability : Microsomal assays (human liver microsomes) reveal rapid oxidation of the 3-methylbenzyl group, reducing in vivo half-life .
  • Species-specific differences : Rodent vs. human receptor subtypes exhibit 5–10x variability in binding kinetics .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Standardized assays : Use identical protocols (e.g., FLIPR for calcium flux in receptor studies) to minimize inter-lab variability .
  • Structure-activity relationship (SAR) : Systematic substitution (e.g., replacing 3-methylbenzyl with electron-deficient aryl groups) clarifies pharmacophore contributions .
  • Meta-analysis : Cross-reference datasets from PubChem and ChEMBL to identify outliers or batch-dependent anomalies .

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